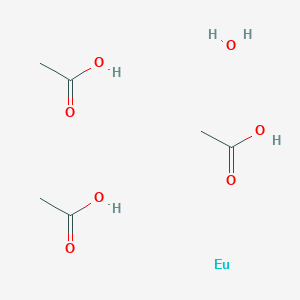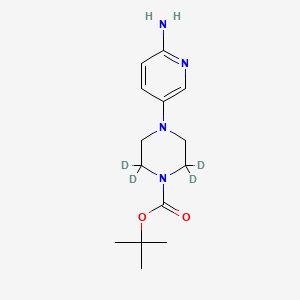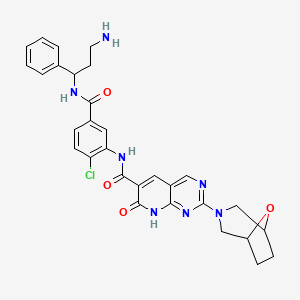![molecular formula C22H30O5 B12429616 [(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(9S)-2-hydroxy-5,5,9-triméthyl-14-méthylidène-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-ényl] acétate est un composé organique complexe doté d'une structure tricyclique unique. Ce composé se distingue par son architecture moléculaire complexe, qui comprend de multiples cycles et groupes fonctionnels, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de [(9S)-2-hydroxy-5,5,9-triméthyl-14-méthylidène-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-ényl] acétate implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la formation du noyau tricyclique, suivie de l'introduction de groupes fonctionnels par le biais de diverses réactions chimiques. Les réactifs couramment utilisés dans ces étapes comprennent les acides forts, les bases et les agents oxydants. Les conditions de réaction nécessitent souvent un contrôle précis de la température et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à grande échelle et de systèmes à flux continu pour garantir un rendement et une pureté élevés. Le processus est optimisé pour minimiser les déchets et réduire les coûts de production. Des techniques avancées telles que la chromatographie et la cristallisation sont utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
[(9S)-2-hydroxy-5,5,9-triméthyl-14-méthylidène-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-ényl] acétate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé.
Substitution : Le groupe acétate peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et des nucléophiles comme le méthylate de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées, notamment des températures et des niveaux de pH spécifiques, pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent entraîner la formation de divers esters ou éthers.
Applications De Recherche Scientifique
[(9S)-2-hydroxy-5,5,9-triméthyl-14-méthylidène-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-ényl] acétate a un large éventail d'applications en recherche scientifique :
Chimie : Le composé est utilisé comme système modèle pour étudier les réactions organiques et les mécanismes complexes.
Biologie : Il sert de sonde pour étudier les voies biologiques et les activités enzymatiques.
Médecine : La recherche se poursuit pour explorer ses effets thérapeutiques potentiels et ses applications en développement de médicaments.
Industrie : Le composé est utilisé dans la synthèse de matériaux avancés et de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de [(9S)-2-hydroxy-5,5,9-triméthyl-14-méthylidène-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-ényl] acétate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et déclenchant des effets en aval. Les voies exactes dépendent du contexte de son application, que ce soit dans les systèmes biologiques ou les réactions chimiques.
Mécanisme D'action
The mechanism of action of [(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
[(9S)-2-hydroxy-5,5,9-triméthyl-14-méthylidène-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-ényl] acétate peut être comparé à d'autres composés similaires, tels que :
- Méthyl (4S,5R,9R,13R)-16-hydroxy-5,9-diméthyl-10,14-dioxotricyclo[11.2.1.04,9]hexadec-1(15)-ène-5-carboxylate
- (2R,4R,9R,13R)-2-hydroxy-5,5,9-triméthyl-14-méthylidènetricyclo[11.2.1.04,9]hexadec-1(16)-ène-10,15-dione
Ces composés présentent des similitudes structurales mais diffèrent par leurs groupes fonctionnels et leurs applications spécifiques. Les caractéristiques uniques de [(9S)-2-hydroxy-5,5,9-triméthyl-14-méthylidène-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-ényl] acétate en font un composé particulièrement précieux pour certaines recherches et applications industrielles.
Propriétés
Formule moléculaire |
C22H30O5 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate |
InChI |
InChI=1S/C22H30O5/c1-12-14-6-7-18(25)22(5)17(11-16(24)15(10-14)20(12)26)21(3,4)9-8-19(22)27-13(2)23/h10,14,16-17,19,24H,1,6-9,11H2,2-5H3/t14?,16?,17?,19?,22-/m1/s1 |
Clé InChI |
NUUWPMNNBHROPI-YEUPZGFXSA-N |
SMILES isomérique |
CC(=O)OC1CCC(C2[C@@]1(C(=O)CCC3C=C(C(C2)O)C(=O)C3=C)C)(C)C |
SMILES canonique |
CC(=O)OC1CCC(C2C1(C(=O)CCC3C=C(C(C2)O)C(=O)C3=C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)


![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)


![3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)

![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12429623.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12429627.png)
